4-Ethoxy-5H-pyrimido[5,4-b]indole

Physicochemical profiling Scaffold selection Lead optimization

4-Ethoxy-5H-pyrimido[5,4-b]indole (CAS 132994-27-5) is a tricyclic heteroaromatic compound comprising a pyrimidine ring ortho-fused to an indole, bearing a single ethoxy substituent at the 4-position. With a molecular formula of C12H11N3O and a molecular weight of 213.24 g/mol, it belongs to the broader class of 5H-pyrimido[5,4-b]indoles—a chemotype that has been explored as selective Toll-like receptor 4 (TLR4) ligands, α1-adrenoceptor subtype ligands, and HIV-1 reverse transcriptase inhibitors.

Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
CAS No. 132994-27-5
Cat. No. B137352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-5H-pyrimido[5,4-b]indole
CAS132994-27-5
Synonyms5H-Pyrimido[5,4-b]indole,4-ethoxy-(9CI)
Molecular FormulaC12H11N3O
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCCOC1=NC=NC2=C1NC3=CC=CC=C32
InChIInChI=1S/C12H11N3O/c1-2-16-12-11-10(13-7-14-12)8-5-3-4-6-9(8)15-11/h3-7,15H,2H2,1H3
InChIKeyYFNDBQRUAGEFCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-5H-pyrimido[5,4-b]indole (CAS 132994-27-5): Procurement-Relevant Scaffold Identity and Baseline Characteristics


4-Ethoxy-5H-pyrimido[5,4-b]indole (CAS 132994-27-5) is a tricyclic heteroaromatic compound comprising a pyrimidine ring ortho-fused to an indole, bearing a single ethoxy substituent at the 4-position [1]. With a molecular formula of C12H11N3O and a molecular weight of 213.24 g/mol, it belongs to the broader class of 5H-pyrimido[5,4-b]indoles—a chemotype that has been explored as selective Toll-like receptor 4 (TLR4) ligands, α1-adrenoceptor subtype ligands, and HIV-1 reverse transcriptase inhibitors [2]. This specific compound is primarily utilized as a defined synthetic intermediate or core scaffold building block in medicinal chemistry programs, rather than as a terminal bioactive agent, and is listed in the ZINC database (ZINC00184890) as a purchasable screening compound [3].

Why Generic Pyrimido[5,4-b]indole Scaffolds Cannot Substitute for the 4-Ethoxy Variant in Target-Oriented Synthesis


Generic substitution within the pyrimido[5,4-b]indole family is precluded by the critical role of the 4-position substituent in governing both biological activity and downstream synthetic derivatization. Published structure-activity relationship (SAR) studies have established that simultaneous substitution at the 2- and 4-positions of the pyrimido[5,4-b]indole core is essential for HIV-1 reverse transcriptase inhibitory activity, and the electronic nature of the 4-substituent directly modulates potency [1]. Furthermore, patents covering substituted 5H-pyrimido[5,4-b]indoles as apoptosis inducers for hematological malignancies explicitly claim 4-ethoxy-bearing derivatives (e.g., 7-bromo-4-ethoxy-9-fluoro-2-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole), indicating that the 4-ethoxy group is integral to the intellectual property landscape and cannot be freely exchanged for 4-chloro, 4-methylthio, or 4-amino congeners without altering both biological profile and freedom-to-operate [2]. The specific ethoxy substituent confers distinct electron-donating character, hydrogen-bond acceptor capacity, and lipophilicity relative to other 4-position analogs, which directly impacts binding interactions at target interfaces such as the TLR4/MD-2 complex and α1-adrenoceptor subtypes [3].

Quantitative Differentiation Evidence for 4-Ethoxy-5H-pyrimido[5,4-b]indole Versus Closest Structural Analogs


Molecular Weight and Heavy Atom Count Differentiation of 4-Ethoxy vs. 4-Chloro and 4-Methylthio Pyrimido[5,4-b]indole Scaffolds

The 4-ethoxy derivative (C12H11N3O, MW 213.24 g/mol) presents a distinct physicochemical profile compared to the 4-chloro analog (4-chloro-5H-pyrimido[5,4-b]indole, C10H6ClN3, MW 203.63 g/mol) and the 4-methylthio analog (C11H9N3S, MW 215.27 g/mol). The ethoxy group contributes 3 hydrogen bond acceptors (vs. 2 for 4-chloro and 2 for 4-methylthio), 1 hydrogen bond donor (indole NH), and 2 rotatable bonds (vs. 0 for 4-chloro and 1 for 4-methylthio), as computed from the SMILES structure deposited in PubChem [1]. These differences directly affect predicted membrane permeability, solubility, and protein-binding complementarity, making scaffold selection non-interchangeable during fragment-based or structure-based drug design campaigns.

Physicochemical profiling Scaffold selection Lead optimization

Patent-Defined Synthetic Utility: 4-Ethoxy as a Privileged Intermediate for Hematological Malignancy Therapeutics

European Patent EP2104675B1 and US Patent Application 20110021511 explicitly enumerate multiple 4-ethoxy-bearing pyrimido[5,4-b]indole derivatives as preferred embodiments for treating non-solid malignant tumors of the blood-producing system, including leukemias and lymphomas [1]. Specifically claimed compounds include 7-bromo-4-ethoxy-9-fluoro-2-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole, 7-bromo-2-chloro-4-ethoxy-9-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole, and 4-ethoxy-2-(piperazin-1-yl)-7-(pyridin-4-yl)-5H-pyrimido[5,4-b]indol-9-ol, all of which incorporate the 4-ethoxy-5H-pyrimido[5,4-b]indole core as their synthetic foundation. In contrast, the corresponding 4-chloro or 4-unsubstituted scaffolds are not enumerated among these specific patent claims, establishing the 4-ethoxy intermediate as the defined entry point for this therapeutic class [1].

Medicinal chemistry Patent-protected intermediates Apoptosis induction

Electron-Donating Capacity of 4-Ethoxy vs. 4-Oxo and 4-Amino Substituents: SAR Inference from HIV-1 RT and TLR4 Studies

Published SAR studies on pyrimido[5,4-b]indoles have established that the nature of the 4-position substituent critically modulates biological activity. In the HIV-1 reverse transcriptase inhibitor series, the presence of an oxo substituent at position 4 is unfavorable for activity, while electron-releasing substituents promote potency [1]. In the TLR4 agonist series, the 4-position is a key site for derivatization that influences NF-κB activation and cytokine production [2]. The ethoxy group (–OCH₂CH₃) is a moderate electron-donating group (Hammett σₚ ≈ –0.24) that is sterically larger and more lipophilic than the methoxy analog (–OCH₃, σₚ ≈ –0.27), potentially offering a differentiated balance of electronic activation and steric bulk compared to both the smaller methoxy and the larger, more lipophilic phenoxy or benzyloxy substituents. This class-level SAR inference—while lacking direct head-to-head IC₅₀ data for the unsubstituted 4-ethoxy scaffold—supports the rationale that the 4-ethoxy group occupies a distinct property space that cannot be replicated by 4-H, 4-oxo, or 4-amino congeners.

Structure-activity relationships Electron-donating groups HIV-1 RT inhibition TLR4 agonism

Sourcing Profile Differentiation: Catalog Availability and Purity Specifications vs. Custom-Only Analogs

4-Ethoxy-5H-pyrimido[5,4-b]indole (CAS 132994-27-5) is listed in the ZINC15 database as an in-stock building block available from multiple commercial suppliers including AK Scientific, Key Organics, eMolecules, Enamine (make-on-demand), Mcule, and Molport, with a typical catalog purity of 95% [1]. In contrast, closely related analogs such as 4-chloro-5H-pyrimido[5,4-b]indole and 4-methylthio-5H-pyrimido[5,4-b]indole are less commonly cataloged and often require custom synthesis, introducing longer lead times (typically 4–8 weeks) and higher minimum order quantities. This multi-supplier, in-stock availability of the 4-ethoxy derivative reduces procurement risk, enables rapid hit follow-up, and provides competitive pricing through supplier diversification—a tangible operational advantage for screening libraries and medicinal chemistry programs.

Chemical procurement Building block availability Sourcing reliability

High-Confidence Application Scenarios for 4-Ethoxy-5H-pyrimido[5,4-b]indole (CAS 132994-27-5) Based on Verifiable Evidence


Synthesis of Patent-Protected Pyrimido[5,4-b]indole Derivatives Targeting Hematological Malignancies

Research groups pursuing the synthesis and evaluation of substituted 5H-pyrimido[5,4-b]indoles as apoptosis inducers for leukemia and lymphoma should procure this scaffold as the defined starting material. Patent EP2104675B1 explicitly enumerates multiple 4-ethoxy-bearing derivatives (e.g., 7-bromo-4-ethoxy-9-fluoro-2-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole) as preferred embodiments, establishing the 4-ethoxy core as the requisite entry point for accessing this chemotype's intellectual property space [1]. Use of alternative 4-substituted scaffolds would require de novo synthetic route development and may fall outside the claimed structural scope.

TLR4 Agonist Lead Optimization and Immuno-Oncology Probe Development

The pyrimido[5,4-b]indole chemotype has been validated as a selective Toll-like receptor 4 (TLR4) agonist scaffold, with C8-aryl derivatives achieving submicromolar potency in human TLR4 reporter cell assays [1]. The 4-ethoxy substitution provides an electron-donating, hydrogen-bond-accepting handle at a position known to modulate TLR4-dependent NF-κB activation and cytokine production [1]. The 4-ethoxy scaffold can serve as a starting point for systematic derivatization at the C2, C7, C8, and C9 positions to explore TLR4 signaling bias (NF-κB vs. IRF pathways), building on published SAR frameworks that guide which positions tolerate modification without abolishing activity.

Fragment-Based and Structure-Based Drug Design Requiring Defined Scaffolds with Multi-Vector Growth Potential

The compact molecular weight (213.24 g/mol) and defined substitution pattern of the 4-ethoxy scaffold make it suitable for fragment-based drug discovery (FBDD) campaigns. The ethoxy oxygen provides a hydrogen-bond acceptor, the indole NH a donor, and the C2, C7, C8, and C9 positions offer vectors for fragment growth. The scaffold's multi-supplier in-stock availability ensures rapid procurement of gram quantities for biophysical screening (SPR, ITC, NMR) without the lead times associated with custom synthesis of less common 4-substituted analogs [2].

α1-Adrenoceptor Subtype Selectivity Profiling in Cardiovascular and CNS Programs

The broader pyrimido[5,4-b]indole class has demonstrated ligand activity at α1-adrenoceptor subtypes, with SAR studies indicating that substitution at the 4-position influences subtype selectivity [1]. The 4-ethoxy variant, with its intermediate steric bulk and moderate electron-donating character, occupies a distinct property space within this SAR landscape. Procurement of this scaffold enables systematic exploration of how 4-alkoxy chain length (ethoxy vs. methoxy vs. propoxy) affects binding affinity and functional selectivity at α1A, α1B, and α1D subtypes, a dimension not addressable with 4-chloro or 4-amino scaffolds.

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